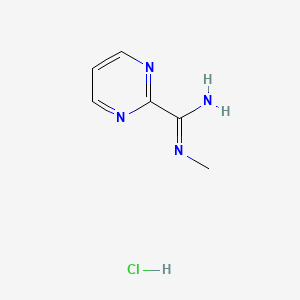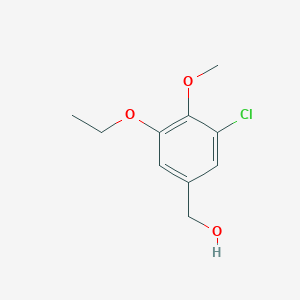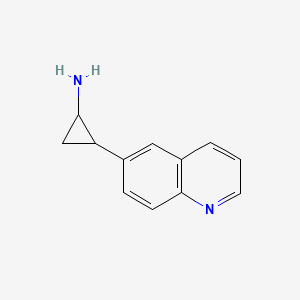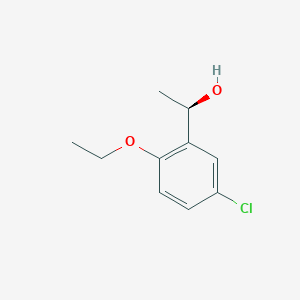![molecular formula C7H16ClNO2 B13596238 [3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is a hydrochloride salt of [3-(dimethylamino)oxolan-3-yl]methanol, which is a derivative of oxolane (tetrahydrofuran) with a dimethylamino group and a methanol group attached to the third carbon atom of the oxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(dimethylamino)oxolan-3-yl]methanolhydrochloride typically involves the following steps:
Formation of [3-(dimethylamino)oxolan-3-yl]methanol: This can be achieved by reacting oxolane with dimethylamine in the presence of a suitable catalyst.
Conversion to Hydrochloride Salt: The resulting [3-(dimethylamino)oxolan-3-yl]methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in substitution reactions where the dimethylamino group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(dimethylamino)oxolan-3-yl]methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxolane ring provides structural stability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[3-(Dimethylamino)oxolan-3-yl]methanol: The parent compound without the hydrochloride salt.
[3-(Methylamino)oxolan-3-yl]methanol: A similar compound with a methylamino group instead of a dimethylamino group.
[3-(Dimethylamino)oxolan-3-yl]ethanol: A compound with an ethanol group instead of a methanol group.
Uniqueness:
- The presence of the hydrochloride salt enhances the solubility and stability of the compound.
- The dimethylamino group provides unique electronic properties that can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
[3-(dimethylamino)oxolan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2)7(5-9)3-4-10-6-7;/h9H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
PIPRRTAKZRXJKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCOC1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)
![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)





![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)



